molecular formula C11H12O4 B15090358 1-((4-Hydroxyphenoxy)methyl)cyclopropanecarboxylic acid

1-((4-Hydroxyphenoxy)methyl)cyclopropanecarboxylic acid

Cat. No.: B15090358
M. Wt: 208.21 g/mol
InChI Key: RGQKVKNRTHKOCL-UHFFFAOYSA-N
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Description

1-((4-Hydroxyphenoxy)methyl)cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a 4-hydroxyphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Hydroxyphenoxy)methyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the reaction of 4-hydroxyphenol with epichlorohydrin to form 4-(chloromethyl)phenol, which is then subjected to cyclopropanation using diazo compounds or ylides to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-((4-Hydroxyphenoxy)methyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones or carboxylic acids.

    Reduction: Alcohols or aldehydes.

    Substitution: Ethers or esters.

Scientific Research Applications

1-((4-Hydroxyphenoxy)methyl)cyclopropanecarboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Comparison with Similar Compounds

Comparison: 1-((4-Hydroxyphenoxy)methyl)cyclopropanecarboxylic acid is unique due to the presence of both a phenolic hydroxyl group and a cyclopropane ring, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications .

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

1-[(4-hydroxyphenoxy)methyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H12O4/c12-8-1-3-9(4-2-8)15-7-11(5-6-11)10(13)14/h1-4,12H,5-7H2,(H,13,14)

InChI Key

RGQKVKNRTHKOCL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(COC2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

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